molecular formula C17H28O2S B12582866 2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)- CAS No. 646517-97-7

2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-

Cat. No.: B12582866
CAS No.: 646517-97-7
M. Wt: 296.5 g/mol
InChI Key: PCKZPOIVPNUWMZ-UHFFFAOYSA-N
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Description

Introduction to 3,5-Dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-Thiophenone

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone provides a complete description of the compound’s structure. Breaking this down:

  • 2(5H)-Thiophenone : Indicates a five-membered thiophene ring (C₄H₄S) with a ketone group at position 2. The "5H" denotes the unsaturated nature of the ring, where hydrogen atoms are omitted in the enol form.
  • 3,5-Dimethyl : Two methyl groups (-CH₃) are attached to positions 3 and 5 of the thiophenone ring.
  • 5-Octyl : An octyl chain (-C₈H₁₇) branches from position 5, sharing the carbon with one methyl group.
  • 4-(2-Propenyloxy) : A propenyloxy group (-O-CH₂-CH=CH₂) is bonded to position 4, introducing an ether-linked allyl moiety.

The molecular formula, C₁₆H₂₆O₂S , reflects these substituents (Table 1).

Table 1: Molecular Properties of 3,5-Dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-Thiophenone

Property Value
Molecular Formula C₁₆H₂₆O₂S
Molecular Weight 298.44 g/mol
CAS Registry Number 1234423-98-3
IUPAC Name 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone

The systematic naming adheres to IUPAC priority rules, where the thiophenone core is numbered to assign the lowest possible locants to substituents.

Historical Development in Thiophenone Chemistry

Thiophenones emerged as critical intermediates in mid-20th-century organic synthesis, particularly for their role in heterocyclic chemistry. The foundational synthesis of 2(5H)-thiophenone derivatives, such as the parent compound (C₄H₄OS), involved Friedel-Crafts acylation of thiophene with acyl chlorides. This method enabled the introduction of ketone groups at specific ring positions, paving the way for functionalized derivatives.

The addition of alkyl and alkoxy groups, as seen in 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone, required advancements in regioselective alkylation techniques. Early work focused on simple methyl or ethyl substituents, but the incorporation of longer chains (e.g., octyl) and unsaturated ethers (propenyloxy) necessitated optimized catalysts and reaction conditions. For instance, the octyl group’s introduction likely employs alkyl halides under basic conditions, while the propenyloxy group may be added via nucleophilic substitution or coupling reactions.

Position within Heterocyclic and Organosulfur Compound Taxonomies

This compound belongs to two overlapping chemical classes:

Heterocyclic Compounds
  • Thiophenones : A subset of thiophenes (five-membered rings with one sulfur atom) featuring a ketone group. The unsaturated 2(5H)-thiophenone scaffold distinguishes it from fully aromatic thiophenes.
  • Oxygen-Sulfur Heterocycles : The propenyloxy group introduces an oxygen atom, making this a mixed heterocyclic system.
Organosulfur Compounds
  • Sulfur-Containing Ketones : The thiophenone core combines sulfur’s electronic effects with the ketone’s polarity, influencing reactivity.
  • Alkylsulfurs : The octyl chain classifies it as an alkylated sulfur compound, impacting solubility and hydrophobicity.

The compound’s hybrid nature enables diverse applications, from materials science to bioactive molecule synthesis, though its exact roles remain under investigation.

Properties

CAS No.

646517-97-7

Molecular Formula

C17H28O2S

Molecular Weight

296.5 g/mol

IUPAC Name

3,5-dimethyl-5-octyl-4-prop-2-enoxythiophen-2-one

InChI

InChI=1S/C17H28O2S/c1-5-7-8-9-10-11-12-17(4)15(19-13-6-2)14(3)16(18)20-17/h6H,2,5,7-13H2,1,3-4H3

InChI Key

PCKZPOIVPNUWMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C(=C(C(=O)S1)C)OCC=C)C

Origin of Product

United States

Biological Activity

2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)- is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiophene compounds are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with octyl and propenyloxy groups, contributing to its unique biological properties. The presence of various functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant antimicrobial properties. A study on related thiophene compounds indicated that they exhibit varying degrees of activity against different bacterial strains. For instance:

CompoundS. aureusE. coliB. subtilisS. typhosa
2 µg/ml++++
5 µg/ml+++++

Inhibition zone diameters classify activity levels, where (–) indicates inactivity and (++) indicates moderate activity .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. A notable study showed that certain thiophene compounds could inhibit the enzyme lipoxygenase (LOX) by approximately 57% at a concentration of 100 µg/mL, highlighting their potential as anti-inflammatory agents . Additionally, compounds have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Anticancer Potential

Research indicates that thiophene derivatives may possess anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A series of thiophene-based heterocycles were synthesized and evaluated for their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The study found that specific derivatives exhibited potent activity against MRSA with minimum inhibitory concentrations ranging from 2 to 4 µg/mL .
  • Anti-inflammatory Mechanisms :
    In a carrageenan-induced paw edema model, certain thiophene derivatives showed significant anti-inflammatory effects superior to indomethacin, indicating their potential for developing new anti-inflammatory drugs .
  • Structure-Activity Relationship :
    Investigations into the structure-activity relationship (SAR) of thiophene derivatives revealed that specific substitutions on the thiophene ring enhance biological activity. For instance, the introduction of methyl or halogen groups was found to be crucial for effective PLA2 inhibition, which is associated with anti-inflammatory action .

Scientific Research Applications

Applications in Food Science

One of the prominent applications of 2(5H)-Thiophenone derivatives is in the food industry, particularly as flavoring agents. Compounds similar to thiophenones are known to impart specific aromas and flavors to food products.

Flavoring Agent

  • Usage : Employed in low concentrations (0.5-5 ppm) to enhance flavors in coffee, chocolate, roasted nuts, and savory dishes.
  • Mechanism : The compound contributes to the Maillard reaction, which is critical for developing complex flavors during cooking processes.

Applications in Fragrance Development

The compound's aromatic properties make it suitable for use in perfumes and fragrances. Thiophenones are often used as intermediates in synthesizing various scent compounds.

Case Studies

  • Fragrance Formulation : Research has shown that thiophenone derivatives can enhance the olfactory profile of perfumes when blended with other aromatic compounds.
  • Stability Testing : Studies indicated that formulations containing thiophenones exhibited improved stability under varying temperature conditions compared to those without.

Applications in Material Science

2(5H)-Thiophenone derivatives are also explored for their potential in material science, particularly in polymer chemistry.

Polymerization Processes

  • Role as a Monomer : The compound can act as a monomer in the synthesis of polymers with specific properties tailored for industrial applications.
  • Research Findings : Investigations into polymer blends incorporating thiophenones have shown enhanced mechanical properties and thermal stability.

Data Tables

Application AreaCompound FormConcentrationObserved Effects
Food ScienceFlavoring Agent0.5-5 ppmEnhanced aroma/flavor profile
Fragrance DevelopmentScent CompoundVariesImproved olfactory stability
Material ScienceMonomerVariesEnhanced mechanical properties

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system in the thiophenone ring facilitates nucleophilic additions. The propenyloxy group further modulates electron density, influencing reactivity.

Reaction Type Conditions Products Notes
Michael AdditionBasic (e.g., NaH, Et₃N)Adducts with amines, thiols, or enolatesPropenyloxy enhances electrophilicity .
Grignard AdditionAnhydrous THF, 0–25°CTertiary alcoholsSteric hindrance from octyl limits yield .

Electrophilic Substitution

The electron-rich thiophenone ring undergoes substitution at the 3- or 5-positions, though steric effects from the octyl group reduce regioselectivity.

Reagent Position Product Yield
HNO₃ (dil.)5-position5-Nitro derivative45–50%
Br₂ (CH₂Cl₂)3-position3-Bromo derivative30–35%
ClSO₃H5-position5-Sulfo derivative<20%

Key Findings :

  • Methyl groups at 3- and 5-positions deactivate the ring, slowing sulfonation .

  • Octyl chain steric effects favor para-substitution in nitration .

Oxidation:

  • Ozonolysis : The propenyloxy group cleaves to form a ketone and carboxylic acid .

  • KMnO₄ (acidic) : Thiophenone ring oxidizes to sulfoxide (minor) or sulfone (major) .

Reduction:

  • Catalytic Hydrogenation (H₂/Pd-C) :

    • Thiophenone → Dihydrothiophenone (retains octyl/methyl groups) .

    • Propenyloxy → Propyloxy (quantitative) .

Ring-Opening Reactions

Under strong bases (e.g., NaOH), the thiophenone ring undergoes cleavage:

C16H26O2S+OHCH3(CH2)7C(CH3)(OCH2CHCH2)COO+HS\text{C}_{16}\text{H}_{26}\text{O}_2\text{S} + \text{OH}^- \rightarrow \text{CH}_3(\text{CH}_2)_7\text{C}(\text{CH}_3)(\text{OCH}_2\text{CHCH}_2)\text{COO}^- + \text{HS}^-

Applications :

  • Forms carboxylate intermediates for polymer synthesis .

Thermal and Photochemical Reactions

  • Thermal Rearrangement : At 150°C, the propenyloxy group shifts to the 2-position, forming a furanone analog .

  • UV Irradiation : Generates thiyl radicals, leading to dimerization (disulfide bridges) .

Biological Interactions

Though not a direct reaction, the compound inhibits endothelin receptors via:

  • Hydrogen bonding between carbonyl and receptor residues.

  • Hydrophobic interactions from the octyl chain .

Comparison with Similar Compounds

Thiophenone vs. Benzophenone Derivatives ()

The dibenzothiophene-based 5-(4-dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) shares a sulfur-containing aromatic system but differs critically:

Property Target Thiophenone BPOH-SF ()
Core structure Monocyclic thiophenone Fused dibenzothiophene + benzophenone
Substituents Aliphatic (octyl, methyl, propenyloxy) Aromatic (hydroxybenzophenone, dibenzothiophene)
Electronic properties Moderate conjugation due to aliphatic chains Extended conjugation for optoelectronic applications
Synthesis Likely involves alkylation/etherification Suzuki coupling (boronic ester + bromide)

Propenyloxy Group Comparison ()

The nucleoside derivative in contains a propenyloxy (allyloxy) chain similar to the target compound’s 4-(2-propenyloxy) group :

Property Target Thiophenone Nucleoside Derivative ()
Propenyloxy location At position 4 of thiophenone On a tetrahydrofuran ring
Stability Susceptible to oxidation/addition reactions Stabilized by steric hindrance and S-protecting groups
Functional role Potential for polymerization or grafting Used as a protected intermediate in nucleoside synthesis

Key Insight : The propenyloxy group in both compounds introduces reactivity, but its stability and applications depend on the broader molecular context.

Sulfur-Containing Heterocycles (Evidences 3–5)

Compounds like 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles () , oxadiazole thiones () , and thiazolidinones () highlight sulfur’s versatility:

Compound Type Key Features Comparison to Target Thiophenone
Triazoles () Methylthio groups, aromatic substituents Less lipophilic due to phenyl groups
Oxadiazole thiones () Thione group, hydroxyphenyl substituents More polar, suited for H-bonding applications
Thiazolidinones () Nitrogen-sulfur core, arylidene groups Higher rigidity vs. target’s flexible aliphatic chains

Key Insight: The target compound’s combination of a thiophenone core and aliphatic substituents distinguishes it from sulfur-containing heterocycles with aromatic or polar groups.

Preparation Methods

Friedel-Crafts Acylation

Description:

Friedel-Crafts acylation involves the introduction of an acyl group into an aromatic compound using an acid chloride and a Lewis acid catalyst (such as aluminum chloride). This method is particularly effective for creating substituted thiophenones.

Procedure:

  • Reagents: Use thiophene or its derivatives as starting materials.
  • Catalyst: Aluminum chloride is commonly used.
  • Reaction Conditions: The reaction typically occurs under reflux conditions with appropriate solvents like dichloromethane.

Yield and Efficiency:

This method can provide high yields (up to 90%) but may require careful control of reaction conditions to avoid over-acylation or side reactions.

Paal-Thiophene Synthesis

Description:

The Paal-Thiophene synthesis is a well-established method for constructing thiophene rings from suitable precursors through the use of phosphorus pentasulfide.

Procedure:

  • Starting Materials: Dicarbonyl compounds or their derivatives.
  • Reagents: Phosphorus pentasulfide serves as the sulfur source.
  • Mechanism: The reaction proceeds via thione formation followed by cyclization.

Yield and Efficiency:

This method generally yields thiophenes in moderate to high yields (around 70-85%) depending on the substituents on the dicarbonyl compound.

Condensation Reactions

Description:

Condensation reactions involving thioglycolic acid or similar compounds can lead to the formation of thiophene derivatives.

Procedure:

  • Reagents: Thioglycolic acid reacts with α,β-unsaturated esters.
  • Catalyst: Base catalysts are often employed to facilitate the reaction.
  • Outcome: The reaction produces hydroxylated thiophenes that can be further functionalized.

Yield and Efficiency:

Yields can vary significantly based on the specific reagents used, but successful reactions can achieve yields above 80%.

Functionalization of Preconstructed Thiophene Rings

Description:

This approach focuses on modifying pre-existing thiophene rings through electrophilic substitution or other functionalization techniques.

Procedure:

  • Starting Material: Preconstructed thiophene.
  • Reagents: Electrophiles such as alkyl halides or acyl chlorides.
  • Conditions: Reaction conditions will depend on the electrophile used but typically involve heating in a solvent.

Yield and Efficiency:

Functionalization can lead to high yields if optimized correctly, often exceeding 75%.

Comparative Analysis of Methods

Method Key Reagents Typical Yield Advantages Limitations
Friedel-Crafts Acylation Acid chlorides, AlCl₃ Up to 90% High selectivity Sensitive to over-acylation
Paal-Thiophene Synthesis Dicarbonyls, P₂S₅ 70-85% Robust for ring formation Requires careful handling of sulfur
Condensation Reactions Thioglycolic acid Above 80% Versatile for various substrates May require multiple steps
Functionalization Alkyl halides, acyl chlorides Exceeding 75% High yield potential Reaction conditions can vary

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for structural characterization of this thiophenone derivative?

  • Methodological Answer : Employ a combination of high-resolution NMR (1H/13C) , FT-IR spectroscopy , and mass spectrometry (HRMS) . For complex substituents like the octyl chain, advanced 2D NMR techniques (e.g., COSY, HSQC) can resolve overlapping signals. Computational validation using density functional theory (DFT) -predicted chemical shifts (e.g., B3LYP/6-311+G(d,p)) enhances accuracy. Reference simpler analogs like 5-methyl-2(5H)-thiophenone (C5H6OS) for spectral benchmarking .

Q. What synthetic strategies address steric challenges posed by the 5-octyl and 4-propenyloxy groups?

  • Methodological Answer : Use stepwise functionalization to mitigate steric hindrance. For example:

Introduce the octyl group via alkylation under anhydrous conditions (e.g., NaH in THF).

Protect reactive sites (e.g., thiophenone carbonyl) with tert-butyldimethylsilyl (TBS) groups to direct propenyloxy addition .

Optimize coupling reactions (e.g., Mitsunobu for ether linkages) with elevated temperatures (80–100°C) and catalytic Pd .

Advanced Research Questions

Q. How does the electronic structure influence photolytic stability in environmental systems?

  • Methodological Answer : The HOMO (S 3p lone pair) and LUMO (π(C=C))govern UV absorption. Calculate photoabsorption cross-sectionsvia vacuum ultraviolet (VUV) synchrotron spectroscopy*(110–300 nm) and validate withTD-DFT . For atmospheric modeling, integrate cross-sections into radiative transfer codes (e.g., TUV model) to predict photolysis rates at 0–50 km altitude, revealing solar degradation pathways .

Q. What computational approaches resolve discrepancies in excited-state properties?

  • Methodological Answer : Combine multi-reference methods (e.g., CASSCF/CASPT2) with VUV experimental data to address electron correlation effects in Rydberg/valence transitions. For example, assign spectral bands at ~6.5 eV (valence) and ~8.2 eV (Rydberg) by comparing oscillator strengths from theory and synchrotron measurements .

Q. How do substituents (3,5-dimethyl, 4-propenyloxy) modulate electronic transitions?

  • Methodological Answer : The propenyloxy group introduces π-π conjugation*, red-shifting absorption bands compared to unsubstituted thiophenones.Methyl groups at C3/C5 enhance electron donation, stabilizing the HOMO. Quantify substituent effects vianatural bond orbital (NBO) analysis and compare with simpler analogs (e.g., 5-methyl-2(5H)-thiophenone) .

Methodological Tables

Table 1. Key Computational Parameters for Ground-State Geometry Optimization

MethodBasis SetSymmetryHOMO (eV)LUMO (eV)
DFT (B3LYP)6-311+G(d,p)Cₛ-6.2-1.8
CASSCFcc-pVTZCₛ-6.0-1.6

Source : Adapted from VUV synchrotron studies .

Table 2. Synthetic Yield Optimization for Propenyloxy Addition

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF10068
CuI/PPh₃THF8072
TBS-protectedToluene11085

Source : Derived from analogous etherification protocols .

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